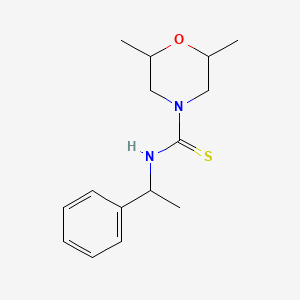![molecular formula C22H24N2OS B4631328 2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine](/img/structure/B4631328.png)
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine
Übersicht
Beschreibung
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a propylsulfanyl group, which is further connected to a phenoxy group bearing a 2-phenylpropan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-(2-Phenylpropan-2-yl)phenol with an appropriate halogenated propyl compound under basic conditions.
Thioether Formation: The phenoxy intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyrimidine Ring Formation: The final step involves the cyclization reaction to form the pyrimidine ring, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine can undergo several types of chemical reactions:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the phenylpropan-2-yl group or the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified phenylpropan-2-yl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine is unique due to the presence of the pyrimidine ring, which can impart different electronic and steric properties compared to benzene or pyridine analogs
Eigenschaften
IUPAC Name |
2-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-22(2,18-8-4-3-5-9-18)19-10-12-20(13-11-19)25-16-7-17-26-21-23-14-6-15-24-21/h3-6,8-15H,7,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFIXHXCKYPQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4631253.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-4-phenylthiophene-3-carboxamide](/img/structure/B4631284.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4631290.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B4631332.png)

